molecular formula C14H17ClN2O2 B6263075 rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis CAS No. 1807912-12-4

rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis

Cat. No. B6263075
CAS RN: 1807912-12-4
M. Wt: 280.7
InChI Key:
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Description

This compound is a derivative of octahydro-1H-pyrrolo[3,4-b]pyridine . It has a molecular weight of 127.19 and a molecular formula of C14H16N2O2 .


Synthesis Analysis

The synthesis of this compound involves the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine to give N-benzyl-2,3-pyridine-dicarboxamide . The pyridine ring is then reduced to give 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine . The amide groups are further reduced to give 6-benzyloctahydropyrrolo[3,4-b]pyridine . The compound is then optically resolved by forming a diastereoisomeric salt with L-tartaric acid, followed by debenzylation .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and single-crystal X-ray diffraction . The InChI code for this compound is 1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine, reduction of the pyridine ring, reduction of the amide groups, and optical resolution by formation of a diastereoisomeric salt with L-tartaric acid .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 127.19 and a molecular formula of C14H16N2O2 .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its synthesis process, as well as investigation into its potential applications. Additionally, the compound could be tested for potential biological activity or used as a building block in the synthesis of more complex molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis involves the condensation of a benzyl-substituted pyrrolidine with a maleic anhydride derivative, followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "Benzyl-substituted pyrrolidine", "Maleic anhydride derivative", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Condensation of benzyl-substituted pyrrolidine with maleic anhydride derivative in the presence of a catalyst to form a dihydropyridine intermediate", "Reduction of the dihydropyridine intermediate with sodium borohydride to form the corresponding pyrrolidine", "Formation of the hydrochloride salt of the pyrrolidine by treatment with hydrochloric acid" ] }

CAS RN

1807912-12-4

Product Name

rac-(4aR,7aS)-6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride, cis

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.7

Purity

95

Origin of Product

United States

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